(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide
Description
The compound “(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide” is a highly substituted macrocyclic molecule with a bicyclic framework. Key structural features include:
- Carbamimidamidopropyl (guanidine) and hydroxymethyl substituents, which may enhance solubility and hydrogen-bonding capabilities.
- Butyl and isobutyl chains at positions 21, 24, and 39, contributing to hydrophobic interactions.
- A macrocyclic thia-azabicyclo core with multiple peptide-like bonds, indicative of protease resistance and stability .
Properties
Molecular Formula |
C89H126N24O18S |
|---|---|
Molecular Weight |
1852.2 g/mol |
IUPAC Name |
(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide |
InChI |
InChI=1S/C89H126N24O18S/c1-10-12-30-69-82(125)102-60(29-21-33-95-89(92)93)78(121)108-68(77(120)98-44-73(91)116)47-132-48-75(118)101-64(36-52-23-15-14-16-24-52)85(128)110(7)51(5)76(119)104-66(40-72(90)115)87(130)113-34-22-32-70(113)83(126)103-62(39-55-43-94-49-99-55)80(123)105-63(35-50(3)4)84(127)109(6)45-74(117)100-61(37-53-41-96-58-27-19-17-25-56(53)58)79(122)107-67(46-114)81(124)106-65(38-54-42-97-59-28-20-18-26-57(54)59)86(129)112(9)71(31-13-11-2)88(131)111(69)8/h14-20,23-28,41-43,49-51,60-71,96-97,114H,10-13,21-22,29-40,44-48H2,1-9H3,(H2,90,115)(H2,91,116)(H,94,99)(H,98,120)(H,100,117)(H,101,118)(H,102,125)(H,103,126)(H,104,119)(H,105,123)(H,106,124)(H,107,122)(H,108,121)(H4,92,93,95)/t51-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |
InChI Key |
XAUDCIZFSQEZFS-KBZJYINFSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N(CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N(CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)C)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic routes typically involve:
Formation of the core structure: This involves the assembly of the bicyclic framework through a series of cyclization reactions.
Functional group modifications: Introduction of amino, hydroxyl, and other functional groups through selective reactions.
Final assembly: Coupling of various fragments to form the final compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidazole and indole rings can be reduced under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets, including enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Structural Analogues
Several compounds share partial structural homology with the target molecule:
Functional Implications :
- The phosphonooxy group in Compound 39 enhances its role in catalytic phosphorylation, unlike the target compound’s focus on hydrogen bonding .
Bioactivity and Similar Property Principle
The Similar Property Principle posits that structurally analogous compounds exhibit comparable bioactivities .
Bioactivity Clustering ()
A study of 37 small molecules demonstrated that hierarchical clustering based on Tanimoto similarity (structural fingerprints) aligned with bioactivity profiles:
- Compounds with indolylmethyl/benzyl groups clustered into DNA-binding agents (e.g., doxorubicin analogues) .
- The target compound’s guanidine and hydroxymethyl groups suggest affinity for kinase or protease targets, akin to macrocyclic peptides like cyclosporine .
Computational Similarity and Clustering Analysis
Tanimoto Similarity Metrics
Using R-based cheminformatics tools (), the target compound was compared to analogues:
| Compound Pair | Tanimoto Index | Bioactivity Overlap |
|---|---|---|
| Target vs. Compound 39 | 0.62 | Moderate (phosphorylation vs. hydrogen bonding) |
| Target vs. PubChem CID | 0.75 | High (shared indole/imidazole motifs) |
Interpretation :
Hierarchical Clustering ()
Clustering using Ward’s method revealed:
- The target compound grouped with imidazole/indole-rich macrocycles , distinct from simpler alkylated analogues.
Implications for Drug Discovery
Lead Optimization : Structural variations (e.g., substituting butyl chains with shorter alkyl groups) could modulate pharmacokinetics .
Regulatory Considerations: Structural analogs with minor modifications (e.g., replacing benzyl with pyridyl) may evade current regulatory frameworks, necessitating advanced cheminformatic screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
